Home > Products > Screening Compounds P99907 > Ahx-FSQn(boro)Bpg
Ahx-FSQn(boro)Bpg -

Ahx-FSQn(boro)Bpg

Catalog Number: EVT-10905643
CAS Number:
Molecular Formula: C33H55BBrN7O9
Molecular Weight: 784.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ahx-FSQn(boro)Bpg is a peptidyl boronic acid compound that serves as a potent and selective inhibitor of prostate-specific antigen, which is a serine protease involved in prostate cancer progression. This compound is part of a broader class of inhibitors targeting kallikrein-related peptidases, specifically designed to modulate enzymatic activity in clinical applications related to prostate cancer. The structure of Ahx-FSQn(boro)Bpg includes a bromopropylglycine moiety, enhancing its binding affinity and selectivity towards its target enzymes .

Source

Ahx-FSQn(boro)Bpg was synthesized in laboratory settings, with methodologies documented in various studies focusing on its biological evaluation and applications in prostate cancer treatment . The compound has been characterized for its efficacy against both free and alpha-2-macroglobulin-bound prostate-specific antigen, indicating its potential utility in therapeutic contexts .

Classification

Ahx-FSQn(boro)Bpg is classified as a peptidomimetic boronic acid. It falls under the category of enzyme inhibitors, specifically targeting serine proteases within the kallikrein family, which are implicated in various physiological processes and pathological conditions, including cancer .

Synthesis Analysis

Methods

The synthesis of Ahx-FSQn(boro)Bpg involves standard peptide synthesis techniques, particularly the use of solid-phase peptide synthesis (SPPS). The process typically starts with the N-terminally protected peptide, such as Boc-Ahx or Z-Ahx, which is activated for coupling with boronic acid derivatives .

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids.
  2. Coupling Reagents: Common reagents include coupling agents like DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), ensuring the removal of any unreacted materials or side products.

The synthesis yields a compound that exhibits high specificity for prostate-specific antigen due to the strategic incorporation of boronic acid functionality, which enhances binding through reversible covalent interactions with the enzyme's active site .

Molecular Structure Analysis

Structure

The molecular structure of Ahx-FSQn(boro)Bpg can be represented as follows:

  • Chemical Formula: C₁₈H₃₁B₃N₄O₄
  • Molecular Weight: Approximately 783.33 g/mol.

The structure features:

  • A boronic acid moiety that facilitates enzyme inhibition.
  • A flexible peptide backbone allowing for conformational adaptability upon binding to the target enzyme.

Data

Spectroscopic data such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) have been employed to confirm the compound's identity and purity post-synthesis. The molecular ion peaks observed in MS correspond to expected values for Ahx-FSQn(boro)Bpg, validating its successful synthesis .

Chemical Reactions Analysis

Reactions

Ahx-FSQn(boro)Bpg primarily engages in reversible covalent bonding with serine residues in the active site of prostate-specific antigen. This interaction inhibits enzymatic activity by preventing substrate access.

Technical Details

  • Inhibition Mechanism: The boronic acid group forms a covalent bond with the hydroxyl group of the serine residue in the active site.
  • Kinetic Parameters: Inhibition constants (Ki values) have been determined through enzymatic assays, showing a Ki of approximately 72 nM against prostate-specific antigen .
Mechanism of Action

Process

The mechanism by which Ahx-FSQn(boro)Bpg inhibits prostate-specific antigen involves:

  1. Binding: The compound binds to the active site of prostate-specific antigen.
  2. Covalent Modification: The boronic acid moiety forms a stable bond with the enzyme, effectively blocking substrate access.
  3. Enzymatic Activity Reduction: This binding results in decreased proteolytic activity, thereby reducing the enzymatic processes associated with prostate cancer progression.

Data

Studies have demonstrated that Ahx-FSQn(boro)Bpg retains inhibitory activity even when bound to alpha-2-macroglobulin complexes, indicating its potential effectiveness in physiological conditions where prostate-specific antigen exists in complex forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.

Chemical Properties

Relevant analyses include thermal stability assessments and solubility tests under various conditions to ensure effective application in biological systems .

Applications

Ahx-FSQn(boro)Bpg has significant potential applications in:

  • Cancer Therapeutics: As an inhibitor of prostate-specific antigen, it may be used to develop treatments aimed at slowing down or halting prostate cancer progression.
  • Diagnostic Tools: Its specificity for prostate-specific antigen could also lend itself to use in diagnostic imaging or assays for monitoring disease progression or treatment efficacy.

Research continues into optimizing this compound for enhanced efficacy and reduced side effects, making it a promising candidate for future clinical applications related to prostate cancer management .

Introduction to Prostate-Specific Antigen (Prostate-Specific Antigen) as a Therapeutic Target

Role of Prostate-Specific Antigen in Prostate Cancer Pathobiology

Prostate-Specific Antigen (Prostate-Specific Antigen), also designated kallikrein-related peptidase 3, is a serine protease predominantly produced by prostate epithelial cells. While widely utilized as a clinical biomarker for prostate cancer detection and monitoring, its functional contribution to disease progression extends beyond diagnostic utility. Accumulating evidence implicates Prostate-Specific Antigen as an active participant in prostate cancer pathogenesis through multifaceted mechanisms:

  • Modulation of Growth Factors and Cytokines: Prostate-Specific Antigen enzymatically cleaves insulin-like growth factor-binding protein 3, liberating bioactive insulin-like growth factor 1, which exerts mitogenic and anti-apoptotic effects on prostate cancer cells [1] [7]. Prostate-Specific Antigen also activates transforming growth factor beta 2 from its latent complex within the stromal matrix, potentially influencing cellular proliferation and stromal-epithelial interactions [1] [3]. Furthermore, Prostate-Specific Antigen hydrolyzes parathyroid hormone-related protein, converting it into fragments that may promote osteoblastic activity within the bone microenvironment, thereby contributing to the characteristic osteoblastic metastases observed in advanced prostate cancer [1] [2].

  • Extracellular Matrix Remodeling: Prostate-Specific Antigen demonstrates proteolytic activity against extracellular matrix components, including fibronectin and laminin [1] [10]. This degradation can facilitate local invasion and potentially influence metastatic dissemination. Antibodies inhibiting Prostate-Specific Antigen activity have been shown to reduce the invasive capacity of prostate cancer cells in vitro [1].

  • Angiogenesis Regulation: Prostate-Specific Antigen exhibits context-dependent effects on angiogenesis. Purified Prostate-Specific Antigen inhibits endothelial cell proliferation, migration, invasion, and tube formation in vitro, and suppresses angiogenesis in vivo in response to fibroblast growth factor 2 and vascular endothelial growth factor [1] [10]. This anti-angiogenic activity appears dependent on its enzymatic function [10].

  • Bone Metastasis Promotion: High levels of enzymatically active Prostate-Specific Antigen are found in the microenvironment surrounding osseous metastases [1] [3] [7]. Prostate-Specific Antigen may facilitate prostate cancer cell adhesion to bone marrow endothelial cells and influence osteoblast differentiation. Prostate-Specific Antigen-expressing cells upregulate osteoblast differentiation markers like runt-related transcription factor 2 and osteocalcin [1] [7].

Table 1: Key Protein Substrates of Prostate-Specific Antigen and Their Pathobiological Significance in Prostate Cancer

Protein SubstrateConsequence of Prostate-Specific Antigen CleavageProposed Pathobiological RoleRelative Cleavage Efficiency* [10]
Semenogelin I and IILiquefaction of seminal clotPrimary physiological function++++
Insulin-like growth factor-binding protein 3Release of insulin-like growth factor 1Enhanced cell proliferation, survival; potential osteoblast stimulation+
Latent transforming growth factor beta 2Activation of transforming growth factor beta 2Altered stromal-epithelial signaling; potential immune modulation+
Parathyroid hormone-related proteinGeneration of N-terminal fragmentsShift from osteoclastic to osteoblastic bone metastasis phenotype++
FibronectinDegradation of extracellular matrix componentPotential facilitation of local invasion and metastasis+
LamininDegradation of extracellular matrix/basement membrane componentPotential facilitation of local invasion and metastasis+
Nidogen-1 (Entactin)Degradation of basement membrane linker protein [10]Unknown significance in prostate cancer; potential matrix remodeling+
++++ = Very High, ++ = Moderate, + = Low

Enzymatic Activity of Prostate-Specific Antigen in Tumor Microenvironment and Serum

The enzymatic function of Prostate-Specific Antigen, a chymotrypsin-like serine protease, is central to its proposed roles in prostate cancer biology. Key aspects of its activity within relevant compartments include:

  • Differential Activity in Microenvironment vs. Serum: Prostate-Specific Antigen is secreted as an inactive proenzyme (proProstate-Specific Antigen). Activation requires cleavage of a seven-amino-acid propeptide, a process occurring efficiently within the prostatic ducts and seminal fluid but less reliably in prostate cancer cells and the tumor microenvironment [6] [7]. Despite this, significant levels of enzymatically active Prostate-Specific Antigen are consistently detected within the peritumoral fluid surrounding both primary and metastatic prostate cancer lesions, including bone metastases [1] [3] [7]. In contrast, the majority of Prostate-Specific Antigen entering the circulation is rapidly inactivated either by complex formation with protease inhibitors (primarily alpha-1-antichymotrypsin, forming complexed Prostate-Specific Antigen) or by internal proteolytic cleavage (forming inactive free Prostate-Specific Antigen) [6] [9]. Consequently, serum Prostate-Specific Antigen levels primarily reflect tissue disruption rather than specific enzymatic activity within the bloodstream itself.

  • Functional Consequences of Tumor Microenvironment Activity: The presence of active Prostate-Specific Antigen within the tumor and metastatic niche allows for localized proteolysis. This activity can:

  • Stimulate Cancer Cell Proliferation: Experimental reduction of endogenous Prostate-Specific Antigen expression in LNCaP prostate cancer cells using short hairpin RNA significantly reduced cell growth rates in vitro and in vivo. Conversely, engineering Prostate-Specific Antigen-null Du145 prostate cancer cells to express enzymatically active Prostate-Specific Antigen (via a furin-activatable variant) conferred a growth advantage compared to cells expressing inactive proProstate-Specific Antigen. Proteomic analysis revealed widespread changes in the cellular proteome upon Prostate-Specific Antigen knockdown, indicating broad regulatory effects [3] [7].
  • Modify the Extracellular Niche: Cleavage of substrates like insulin-like growth factor-binding protein 3, latent transforming growth factor beta 2, parathyroid hormone-related protein, and extracellular matrix proteins occurs locally, altering signaling pathways and potentially modifying tissue architecture to support tumor growth and survival [1] [10].
  • Influence Angiogenesis: While active Prostate-Specific Antigen exhibits anti-angiogenic properties under experimental conditions [1] [10] [19], the net effect within the complex tumor microenvironment in vivo and its significance for prostate cancer progression requires further elucidation.
  • Promote Bone Metastasis Establishment: Prostate-Specific Antigen may contribute to the preferential homing of prostate cancer cells to bone by attenuating binding inhibition mechanisms and potentially modifying the bone matrix through its proteolytic activity and effects on osteoblast precursors [1] [7].

Table 2: Functional Consequences of Prostate-Specific Antigen Enzymatic Activity in Prostate Cancer Pathobiology

Functional DomainExperimental EvidenceProposed MechanismCitation
Cancer Cell ProliferationKnockdown reduces LNCaP growth; Expression of active (not inactive) Prostate-Specific Antigen enhances Du145 growthProtease-dependent alteration of cellular proteome/signaling; Growth factor activation [3] [7]
Bone Metastasis PhenotypeHydrolysis of parathyroid hormone-related protein; Upregulation of runx-2/osteocalcin in osteosarcoma cells; Enhanced adhesion to bone marrow endothelial cellsShift to osteoblastic activity; Promotion of osteoblast differentiation; Modulation of adhesion molecules [1] [2] [7]
Extracellular Matrix RemodelingCleavage of fibronectin, laminin, nidogen-1; Inhibition of LNCaP invasion by Prostate-Specific Antigen antibodiesFacilitation of local invasion and metastatic spread [1] [10]
Growth Factor ModulationRelease of insulin-like growth factor 1 from insulin-like growth factor-binding protein 3; Activation of transforming growth factor beta 2Stimulation of mitogenic/anti-apoptotic pathways; Altered stromal signaling [1] [3]
Angiogenesis RegulationInhibition of endothelial cell functions in vitro; Suppression of in vivo angiogenesis; Activity-dependent effectGeneration of anti-angiogenic fragments? Direct protease effect on endothelial cells? [1] [10] [19]

Rationale for Targeting Prostate-Specific Antigen with Synthetic Inhibitors

The compelling evidence for Prostate-Specific Antigen's enzymatic activity contributing to prostate cancer progression establishes a strong rationale for developing targeted synthetic inhibitors:

  • Oncogenic Driver Role: Prostate-Specific Antigen is not merely a bystander biomarker but exhibits oncogenic properties, particularly through its serine protease activity. Its expression is maintained at high levels throughout prostate cancer progression, including in castration-resistant disease, and functional studies demonstrate its necessity and sufficiency for enhancing cancer cell growth [3] [7]. Targeting this enzymatic activity represents a direct attack on a functional driver within the tumor microenvironment.
  • Prostate/Restricted Expression: Prostate-Specific Antigen is produced almost exclusively by prostate epithelial cells, both benign and malignant. While trace amounts can be found elsewhere, significant expression outside the prostate is negligible [1] [6] [9]. This tissue specificity minimizes the potential for on-target toxicities affecting other organs when targeting Prostate-Specific Antigen activity. Inhibitors would be anticipated to have effects primarily within the prostate and metastatic sites harboring Prostate-Specific Antigen-producing cancer cells.
  • High Concentration in Target Compartments: Prostate-Specific Antigen is secreted in milligram-per-milliliter concentrations into the prostatic ducts and is present at significant levels (including active enzyme) in the peritumoral milieu of prostate cancers and their metastases [1] [3] [10]. This high local concentration provides a substantial substrate pool for inhibitors and facilitates effective enzyme-inhibitor interactions.
  • Unique Active Site Architecture: Although a chymotrypsin-like serine protease, Prostate-Specific Antigen possesses a distinct active site topology characterized by an especially large hydrophobic S1 pocket and significant structural differences in the S1' and S2' subsites compared to other chymotrypsin-fold proteases like chymotrypsin itself or kallikrein-related peptidase 2 [1] [10]. This unique architecture enables the design of highly selective inhibitors that can discriminate Prostate-Specific Antigen from other proteases, minimizing off-target effects.
  • Addressing Unmet Therapeutic Need: Androgen ablation therapy, the mainstay for advanced prostate cancer, inevitably fails as the disease progresses to castration resistance. There is a critical need for novel non-hormonal therapeutic strategies targeting alternative pathways [1] [3]. Prostate-Specific Antigen inhibition represents a mechanistically distinct approach. Furthermore, Prostate-Specific Antigen inhibitors could serve as valuable tools for in vivo imaging of prostate cancer lesions based on the high levels of enzymatically active Prostate-Specific Antigen present in the tumor microenvironment [1].
  • Synergy with Anti-Angiogenic Strategies: While the precise role of Prostate-Specific Antigen's anti-angiogenic activity in vivo needs clarification, harnessing or modulating this function pharmacologically could offer additional therapeutic benefits in combination with other anti-angiogenic agents [1] [10] [19]. Peptides identified to stimulate Prostate-Specific Antigen activity (e.g., peptides B2 and C4) enhance its proteolytic activity towards both peptide and protein substrates and potentiate its anti-angiogenic effect in vitro [10] [19], providing proof-of-concept that modulating Prostate-Specific Antigen activity can impact biological functions relevant to cancer.

The development of potent, selective synthetic inhibitors like Ahx-FSQn(boro)Bpg, designed to exploit the unique structural features of the Prostate-Specific Antigen active site, is therefore a strategically sound approach to disrupt Prostate-Specific Antigen-mediated pathways contributing to prostate cancer growth, survival, and metastasis. This foundational understanding of Prostate-Specific Antigen's pathobiological role and enzymatic function underpins the significance of such targeted therapeutic agents.

Properties

Product Name

Ahx-FSQn(boro)Bpg

IUPAC Name

[(1S)-1-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-bromobutyl]boronic acid

Molecular Formula

C33H55BBrN7O9

Molecular Weight

784.5 g/mol

InChI

InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1

InChI Key

AKGOAAVLALZKCN-JSLVBRCRSA-N

Canonical SMILES

B(C(CCCBr)NC(=O)C(CCCC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O

Isomeric SMILES

B([C@@H](CCCBr)NC(=O)[C@H](CCCC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.